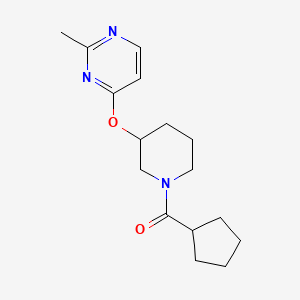

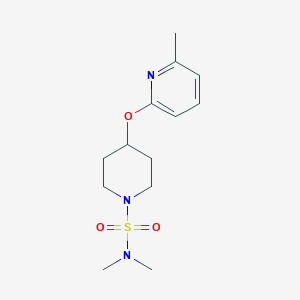

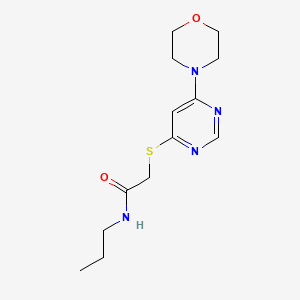

![molecular formula C15H19N3O3S B2965562 7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1164124-56-4](/img/structure/B2965562.png)

7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” is a chemical compound that belongs to the class of quinoxalinones . Quinoxalinones have been a subject of extensive research due to their diverse biological activities and chemical properties .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones has been reported to be achieved through the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This operationally simple and catalyst-free methodology opens a green and efficient approach for the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones .Chemical Reactions Analysis

The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has recently attracted considerable attention . This review focuses on the recent achievements, mainly including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones .Aplicaciones Científicas De Investigación

Anticancer Activity

The compound is related to makaluvamine analogues which have been synthesized and studied for their anticancer activities. In vitro and in vivo studies on these analogues, such as 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one and others, showed potent anticancer effects, particularly against breast cancer cell lines. These compounds induce apoptosis and inhibit cell growth and proliferation, with FBA-TPQ being highlighted for its potent effects in inhibiting the growth of breast cancer xenograft tumors in mice. This suggests that similar compounds, including the one , could have significant therapeutic potential for cancer treatment (Wang et al., 2009).

Antimicrobial Activity

Novel quinoxaline derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, studies on related compounds such as novel 5-{(4-(6,7-dihydrothieno-[3,2-c]pyridin-5(4H)-ylsulfonyl)phenylamino)-methyl}quinolin-8-ol and its metal complexes showed higher antimicrobial activity compared to its metal complexes and were comparable with Ciprofloxacin. This indicates that quinoxaline derivatives, including the compound of interest, may possess valuable antimicrobial properties, potentially against a range of microorganisms (Patel et al., 2011).

Direcciones Futuras

The future directions in the research of “7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” and related compounds could involve the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . Additionally, the exploration of their diverse biological activities and chemical properties could be a promising area of research .

Mecanismo De Acción

Target of Action

It is mentioned that the compound has antineoplastic activity , suggesting that it may target cancer cells or proteins involved in cell proliferation.

Mode of Action

Its synthesis involves a visible light-mediated process , which might play a role in its interaction with its targets.

Biochemical Pathways

Given its antineoplastic activity , it can be inferred that it may interfere with pathways involved in cell growth and division, particularly in cancer cells.

Result of Action

The compound is reported to have good antineoplastic activity , indicating that it may inhibit the growth of cancer cells or induce their death.

Action Environment

The synthesis of the compound involves a visible light-mediated process , suggesting that light conditions could potentially influence its synthesis and possibly its action.

Propiedades

IUPAC Name |

7-pyrrolidin-1-ylsulfonyl-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c19-15-14-4-3-9-18(14)13-6-5-11(10-12(13)16-15)22(20,21)17-7-1-2-8-17/h5-6,10,14H,1-4,7-9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVFCMDIFLDALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N4CCCC4C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

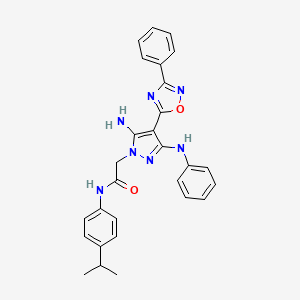

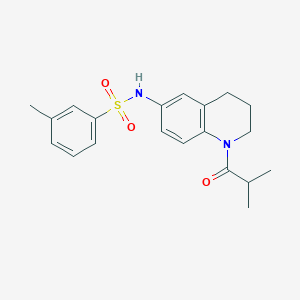

![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)

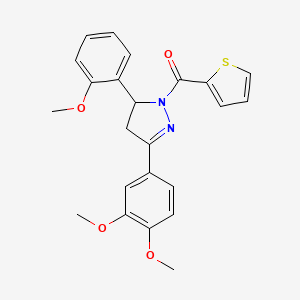

![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)

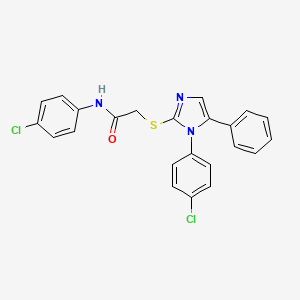

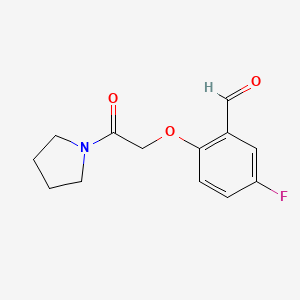

![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)

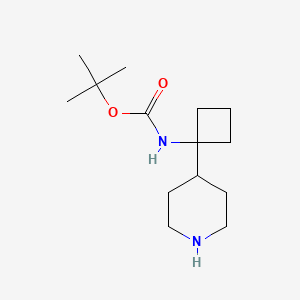

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide](/img/structure/B2965497.png)

![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)